![molecular formula C17H17ClN4O5S B2487532 N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide CAS No. 1251674-43-7](/img/structure/B2487532.png)

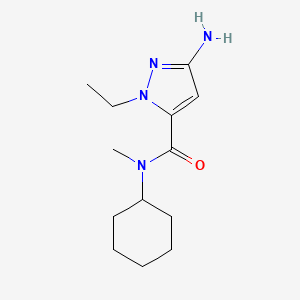

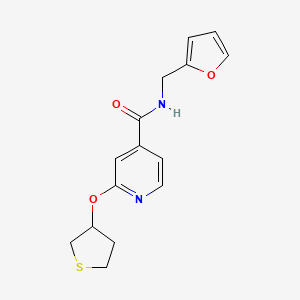

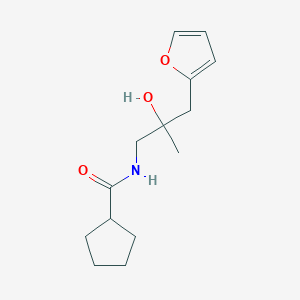

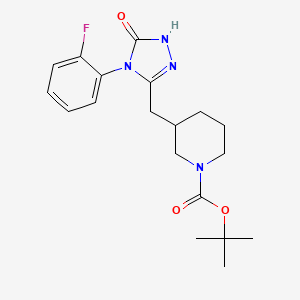

N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinones involves doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, leading to the formation of fused ring structures. A key synthetic route is highlighted by Janardhan et al. (2014), where the elimination of by-products like aniline/2-aminobenzothiazole is critical for achieving acceptable yields. The structure of these compounds is confirmed through analytical and spectral studies, including single crystal X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, demonstrating their complex arrangements. The intramolecular hydrogen bonding plays a pivotal role in stabilizing their folded conformation, as detailed by Subasri et al. (2016), who explored the conformational aspects of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazolo[3,2-a]pyrimidinones are diverse, including reactions with carbon disulfide, phenyl isothiocyanate, and various alkyl halides, leading to a range of derivatives with ketene dithioacetal fragments. Kukaniev et al. (1998) have demonstrated these reactions, showcasing the compound's reactivity and potential for further chemical modifications (Kukaniev, Shukurov, Khodzhibaev, Kurbonova, & Bandaev, 1998).

Physical Properties Analysis

While specific studies on the physical properties of N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide are not available, related compounds exhibit varied solubility and crystal structures influenced by their molecular arrangements and intermolecular interactions. The physical properties are often inferred from spectral data and crystalline forms, as demonstrated in studies by researchers like Subasri et al. (2016).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity towards various chemical agents, leading to a wide range of derivatives with potential biological activities. For example, Shukla et al. (2012) explored the design, synthesis, and evaluation of analogs as inhibitors, highlighting the compound's versatility in chemical reactions and the development of pharmacologically relevant derivatives (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound has been used in the synthesis of various heterocyclic systems, showing promise in the development of biocidal properties against bacteria and fungi (Youssef et al., 2011).

- It serves as a base for the creation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further modified for various applications (Veretennikov & Pavlov, 2013).

Biological Activity

- The derivatives synthesized from this compound have shown significant antimicrobial activity, underlining its potential in medicinal chemistry (Khobragade et al., 2010).

- Another study indicated its use in the synthesis of compounds with antibacterial properties, specifically against Gram-positive and Gram-negative bacteria (Pemawat et al., 2010).

Antimicrobial and Antioxidant Activities

- Novel derivatives of this compound demonstrated antimicrobial and antioxidant activities, suggesting its utility in the development of new therapeutic agents (Litvinchuk et al., 2021).

- A study focused on thiazolo[4,5-d]pyrimidine derivatives synthesized from this compound, revealing potential as antimicrobial agents (Habib et al., 2007).

Miscellaneous Applications

- The compound's derivatives have been used in the synthesis of novel isoxazolines and isoxazoles, showcasing its versatility in organic synthesis (Rahmouni et al., 2014).

- It has also been instrumental in the creation of compounds with insecticidal properties, broadening its application scope in agricultural sciences (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O5S/c1-21-15(24)8-28-13-6-19-22(17(25)16(13)21)7-14(23)20-10-4-9(18)11(26-2)5-12(10)27-3/h4-6H,7-8H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBFTWPFGRUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)